molecular formula C17H21N9O3 B3501327 4-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

4-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B3501327
M. Wt: 399.4 g/mol
InChI Key: WLELZOITIODRHZ-UHFFFAOYSA-N
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Description

4-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of triazine, tetrazole, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

4-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its combination of triazine, tetrazole, and morpholine moieties, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

4-[[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N9O3/c1-27-12-4-3-11(9-13(12)28-2)15-22-24-26(23-15)10-14-19-16(18)21-17(20-14)25-5-7-29-8-6-25/h3-4,9H,5-8,10H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLELZOITIODRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=NC(=NC(=N3)N4CCOCC4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N9O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
Reactant of Route 2
4-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 3
4-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 4
4-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 5
4-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 6
Reactant of Route 6
4-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

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